Diprenorphine hydrochloride
Description
Historical Trajectory of Opioid Receptor Modulators as Research Probes
The concept of a specific receptor for opioids emerged from early structure-activity relationship studies of morphine and its synthetic derivatives. frontiersin.orgnih.gov This theoretical framework was solidified in the 1970s with the advent of radioligand binding assays, which provided direct evidence for the existence of these receptors in nervous tissue. wikipedia.orgmdpi.com The use of radiolabeled antagonists like [3H]naloxone was instrumental in the initial identification and characterization of what would later be classified as the µ-opioid receptor (MOR). wikipedia.org
The discovery of endogenous opioid peptides, such as enkephalins and endorphins, further propelled the field forward, leading to the understanding that the body possesses its own system for modulating pain and emotion. nih.govnih.gov This era also saw the proposal of multiple opioid receptor subtypes, a concept born from the observation that different opioid ligands produced distinct pharmacological effects. nih.govnih.gov The development of receptor-selective ligands was crucial in differentiating and characterizing the three main classes of opioid receptors: µ (mu), δ (delta), and κ (kappa). frontiersin.orgnih.gov The subsequent cloning and sequencing of the genes for these receptors in the early 1990s provided a molecular foundation for the vast body of pharmacological data that had been accumulated. nih.gov
Contemporary Relevance of Potent Opioid Antagonists in Preclinical Pharmacological Investigations
In modern preclinical research, potent opioid antagonists remain indispensable tools. wikipedia.org While early research often utilized non-selective antagonists, the development of antagonists with high selectivity for specific receptor subtypes (e.g., cyprodime (B53547) for MOR, naltrindole (B39905) for DOR, and norbinaltorphimine (B1679850) for KOR) has enabled a more nuanced investigation of the individual roles of each receptor type. wikipedia.orgnih.govacs.org These selective antagonists are critical for dissecting the complex pharmacology of opioid signaling and for validating the involvement of specific receptors in various physiological and behavioral processes.
Strategic Positioning of Diprenorphine (B84857) Hydrochloride within Opioid Receptor Ligand Research
Diprenorphine hydrochloride occupies a unique and strategic position within the landscape of opioid receptor ligands. biosynth.com Chemically, it is a semi-synthetic derivative of thebaine and belongs to the class of 6,14-ethenomorphinans. researchgate.net
Pharmacologically, Diprenorphine is characterized as a potent, non-selective opioid receptor antagonist with high affinity for µ, δ, and κ opioid receptors. drugbank.comncats.ionih.gov Some studies also classify it as a weak partial agonist at these receptors. wikipedia.org This non-selective profile makes it a valuable tool for studies investigating the global effects of the opioid system. oup.comkcl.ac.uk
One of the most significant applications of Diprenorphine, particularly its radiolabeled form ([11C]diprenorphine), is in positron emission tomography (PET) imaging. mdpi.comwmpllc.org As a non-selective antagonist, [11C]diprenorphine can be used to visualize and quantify the total population of available opioid receptors in the living brain. mdpi.comcambridge.org This has been instrumental in studying the role of the opioid system in various conditions, including pain syndromes, addiction, and neurological disorders. oup.comcambridge.org
Recent research has also explored the nuanced pharmacological profile of Diprenorphine, revealing it to be a µ-opioid receptor antagonist and a partial agonist at δ- and κ-opioid receptors. nih.govnih.gov This complex activity profile has led to investigations into its potential antidepressant-like effects, mediated through its action at the δ-opioid receptor. nih.gov
This dual functionality underscores the strategic importance of this compound in research. It serves not only as a broad-spectrum antagonist for imaging and in vitro studies but also as a lead compound for developing novel modulators with unique pharmacological profiles. nih.gov Its ability to interact with multiple opioid receptors with high affinity ensures its continued relevance as a powerful probe in the ongoing exploration of opioid receptor pharmacology.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPUINKKJUSSDZ-UVGWPQHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-78-9 (Parent) | |
| Record name | Diprenorphine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16808-86-9 | |
| Record name | 6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,α-dimethyl-, hydrochloride (1:1), (5α,7α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16808-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprenorphine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPRENORPHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBS7IEP4SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structure Driven Chemical Development of Diprenorphine Hydrochloride
Retrosynthetic Analysis and Elucidation of Key Precursor Compounds
Retrosynthetic analysis of diprenorphine (B84857) hydrochloride (IUPAC Name: (5α,7α)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,α-dimethyl-6,14-ethenomorphinan-7-methanol hydrochloride) identifies its core structure as a 6,14-ethenomorphinan, a class of compounds also known as orvinols. acs.orgmdpi.com The synthesis of these complex molecules almost invariably begins with natural opium alkaloids, which provide the rigid pentacyclic morphinan (B1239233) skeleton with the correct absolute stereochemistry.
The primary and most crucial precursor for the synthesis of diprenorphine is Thebaine . mdpi.commdpi.com Thebaine is an ideal starting material as it contains a conjugated diene system within its C-ring (a 1-methoxy-1,3-cyclohexadiene (B1594827) substructure), which is primed for cycloaddition reactions. mdpi.com An alternative starting material that can be utilized is Oripavine , the 3-O-demethylated version of thebaine. mdpi.comacs.org
A key disconnection in the retrosynthesis of diprenorphine is the retro-Diels-Alder reaction. This breaks the 6,14-etheno bridge, revealing thebaine as the diene and an appropriate dienophile, such as methyl vinyl ketone, as the synthetic equivalent for the C7 and C8 carbons. mdpi.com Further disconnections point to other key precursors and transformations:
The tertiary alcohol at position C7 is traced back to a ketone precursor, which is in turn formed from the Diels-Alder adduct. This ketone is susceptible to attack by a Grignard reagent, such as methylmagnesium iodide, to install the α,α-dimethyl-methanol group. researchgate.net
The N-cyclopropylmethyl group is introduced via N-alkylation of a secondary amine (a "nor" intermediate). This necessitates an N-demethylation step of the initial thebaine-derived adduct, or the use of N-demethylated precursors like N-formyl-northebaine or N-benzyl-northebaine. mdpi.com
The phenolic hydroxyl group at C3 is typically revealed in a final O-demethylation step, as it is often carried through the synthesis as a methyl ether derived from thebaine. mdpi.com
In some approaches, particularly those aimed at creating radiolabeled analogs for positron emission tomography (PET), derivatives of diprenorphine itself serve as immediate precursors. For example, 3-O-Trityl-6-O-demethyl-diprenorphine is a key intermediate for synthesizing various C6-O-alkylated derivatives. researchgate.net
Table 1: Key Precursor Compounds in Diprenorphine Synthesis
| Precursor Compound | Role in Synthesis |
|---|---|
| Thebaine | Primary starting material; provides the morphinan core and the C-ring diene for the Diels-Alder reaction. mdpi.commdpi.com |
| Oripavine | Alternative starting material, similar to thebaine but lacking the C3 methyl ether. mdpi.comacs.org |
| Methyl Vinyl Ketone | Dienophile in the key Diels-Alder reaction to form the 6,14-etheno bridge and the C7-acetyl group. mdpi.comresearchgate.net |
| N-formyl-northebaine | N-demethylated precursor, allowing for later introduction of the N-cyclopropylmethyl group. mdpi.com |
| N-benzyl-northebaine | Alternative N-demethylated precursor. mdpi.com |
| Noroxymorphone | A key intermediate in some total synthesis routes, providing the core structure for N-alkylation. google.com |
| 3-O-Trityl-6-O-demethyl-diprenorphine | Advanced precursor for the synthesis of C6-O-substituted diprenorphine analogs. researchgate.net |
Optimized Synthetic Pathways for Diprenorphine Hydrochloride and its Derivatives
The original synthesis of diprenorphine was developed by Bentley and colleagues in the 1960s. mdpi.com Since then, numerous optimizations and alternative pathways have been developed to improve efficiency, yield, and access to specific derivatives, especially for radiolabeling.
A common synthetic sequence starting from thebaine involves these key transformations: mdpi.com
Diels-Alder Reaction: Thebaine reacts with methyl vinyl ketone to form the 7α-acetyl-6,14-endo-etheno-tetrahydrothebaine adduct (thevinone).
Grignard Reaction: The C7-ketone of thevinone (B101640) is reacted with a methyl Grignard reagent (e.g., methylmagnesium iodide) to form the C7-tertiary alcohol.
N-Demethylation: The N-methyl group is removed to yield the corresponding nor-orvinol.
N-Alkylation: The resulting secondary amine is alkylated with cyclopropylmethyl bromide to install the characteristic N-cyclopropylmethyl group.
O-Demethylation: The C3-methyl ether is cleaved to reveal the final phenolic hydroxyl group.
An alternative route developed by a Hungarian research group starts with N-substituted northebaine derivatives (e.g., N-benzyl-northebaine). After the Diels-Alder and Grignard steps, a catalytic hydrogenation can simultaneously saturate the C6-C14 bridge and cleave the N-benzyl group, directly yielding the dihydronorthevinone intermediate. mdpi.com
Significant optimization efforts have been focused on the synthesis of radiolabeled derivatives for PET imaging, such as 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN). mdpi.comresearchgate.net These pathways require high efficiency and speed due to the short half-life of fluorine-18.
Indirect Radiofluorination: This method involves the preparation of an ¹⁸F-labeled alkylating agent, such as [¹⁸F]fluoroethyl tosylate, which is then used to alkylate a diprenorphine precursor. A common precursor for this is 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN). The trityl group protects the phenolic hydroxyl during alkylation and is removed in a final acidic step. researchgate.net
Direct Radiofluorination: To streamline the process, a one-pot, two-step method was developed using a specialized precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN). mdpi.comresearchgate.net This allows for direct nucleophilic substitution of the tosylate group with [¹⁸F]fluoride, followed by deprotection. Recent optimizations of this direct method have focused on automation, reducing the amount of reagents, and improving radiochemical yield (RCY) to over 44%. mdpi.comresearchgate.net
Table 2: Example of Optimized Radiosynthesis Conditions for [¹⁸F]FE-DPN
| Method | Precursor | Key Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| Indirect (Automated) | TDDPN (3-O-trityl-6-O-desmethyl-diprenorphine) | 1. [¹⁸F]FEOTos synthesis. 2. Alkylation with NaH, 100 °C. 3. Deprotection with 2 M HCl. | RCY: 25 ± 7%; Molar Activity: 50–200 GBq/μmol | mdpi.com |
| Direct (Optimized) | TE-TDDPN (6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine) | 1. [K⁺ ⊂ K222]¹⁸F⁻, CH₃CN, 100 °C. 2. Deprotection with 1 M HCl, 80 °C. | RCY: 44.5 ± 10.6%; Molar Activity: 32.2 ± 11.8 GBq/μmol | mdpi.comresearchgate.net |
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of diprenorphine is a prime example of stereochemical and regiochemical control, largely dictated by the rigid, conformationally constrained structure of the thebaine precursor.
Regioselectivity: The Diels-Alder reaction between thebaine and unsymmetrical dienophiles like methyl vinyl ketone is highly regioselective. The reaction overwhelmingly yields the C7-substituted adduct. For example, the reaction with methyl vinyl ketone produces the 7α-benzoyl derivative (nepenthone) almost exclusively. mdpi.com This selectivity is governed by the electronic effects of the enol ether in thebaine's C-ring, directing the dienophile's electron-withdrawing group to the C7 position.
Stereoselectivity: The reaction is also highly stereoselective. The dienophile adds exclusively to the β-face of the thebaine molecule (the face opposite the existing ethano bridge between C4 and C5), leading to the formation of the 6,14-endo-etheno bridge. mdpi.com Furthermore, the reaction is endo-selective, meaning the substituent on the dienophile (e.g., the acetyl group from methyl vinyl ketone) is oriented towards the diene in the transition state, resulting in the 7α-epimer as the major product. The ratio of 7α- to 7β-acetyl adducts can be as high as 94:6. mdpi.comresearchgate.net
The stereochemistry of the rest of the molecule is inherited from the naturally occurring (-)-thebaine, ensuring the correct absolute configuration at the multiple chiral centers of the morphinan skeleton. Subsequent reactions, such as the Grignard addition to the C7 ketone, also proceed with a degree of stereocontrol, though the creation of the tertiary alcohol at C7 removes that specific chiral center. The stereochemistry at C7 in diprenorphine is designated as 7α, referring to the orientation of the methanol (B129727) side chain. wikipedia.org
Analog Generation and Comprehensive Structure-Activity Relationship (SAR) Studies for Opioid Receptor Antagonism
Diprenorphine is a non-selective, high-affinity weak partial agonist or antagonist at the μ (MOR), κ (KOR), and δ (DOR) opioid receptors. wikipedia.org Extensive SAR studies have been conducted by generating analogs with modifications at key positions to probe the requirements for receptor binding and functional activity.
N-Substituent (Position 17): This position is critical for determining agonist versus antagonist activity. The N-cyclopropylmethyl group in diprenorphine is a classic feature of many opioid antagonists, including naloxone (B1662785) and naltrexone (B1662487). nih.gov Replacing this group with a small alkyl group like methyl or a phenethyl group generally confers potent agonist activity. acs.org
C7-Substituent: The tertiary alcohol side chain is a hallmark of the potent orvinol series. Its size and nature are crucial for affinity and efficacy. Modifying this group can fine-tune the activity profile. For instance, the C7β-methyl analog of diprenorphine displays reduced efficacy at the KOR, effectively acting as a KOR antagonist, whereas the parent compound is a partial agonist at this receptor. acs.org
C6-Oxygen: This position has been shown to be tolerant of substitution. Analogs have been created by attaching bulky groups, such as the chelator DOTA for radiometal labeling, via linkers of varying lengths. nih.gov A study showed that a DOTA conjugate with a 9-atom linker attached to the C6-oxygen retained picomolar binding affinity at MOR and DOR, equipotent to diprenorphine itself. nih.gov This demonstrates that this position can be used for attaching probes or other functionalities without losing affinity.
C3-Phenolic Hydroxyl: This group is a critical pharmacophore for most opioids, engaging in a key hydrogen bond interaction within the receptor binding pocket. O-alkylation generally reduces or abolishes activity. However, some O3-allyl ethers have been found to display apparent high affinity, which was later shown to be the result of in-assay dealkylation back to the parent phenol. ebi.ac.uk
Table 3: Opioid Receptor Binding Affinities (Ki, nM) for Diprenorphine and Selected Analogs
| Compound | Modification | μ-OR (Ki, nM) | δ-OR (Ki, nM) | κ-OR (Ki, nM) | Reference |
|---|---|---|---|---|---|
| Diprenorphine | Parent Compound | 0.07 | 0.23 | 0.02 | mdpi.com |
| Indium-DOTA Conjugate (11) | Bulky chelate at C6-O (6-atom linker) | 0.76 | 1.1 | 0.40 | nih.gov |
| Indium-DOTA Conjugate (12) | Bulky chelate at C6-O (9-atom linker) | 0.10 | 0.11 | 0.32 | nih.gov |
| Analog 9 | N-methyl instead of N-cyclopropylmethyl | Potent partial agonist | Low-potency partial agonist | Antagonist | acs.org |
| Analog 20 | C7β-Me substituent | Low efficacy partial agonist | Low efficacy partial agonist | Antagonist | acs.org |
These studies highlight that while the core morphinan structure provides the foundation for high-affinity binding, specific substituents at the N17, C3, C6, and C7 positions are crucial for modulating the functional profile, steering the molecule from potent agonism to broad-spectrum antagonism.
Molecular and Cellular Pharmacodynamics of Diprenorphine Hydrochloride
Receptor Functional Selectivity and Efficacy Assessments
Diprenorphine (B84857) exhibits functional selectivity, meaning it produces different functional effects at the various opioid receptor subtypes. nih.gov While it is a potent antagonist at the μ-opioid receptor, it acts as a partial agonist at both the kappa and delta opioid receptors. nih.govnih.gov
This mixed efficacy profile has been confirmed through G protein activation experiments. nih.gov Functional selectivity is a key area of opioid research, as it may be possible to develop ligands that preferentially activate therapeutic signaling pathways while avoiding those that cause adverse effects. frontiersin.org The unique profile of diprenorphine, with its MOR antagonism and KOR/DOR partial agonism, makes it a valuable pharmacological tool for dissecting the roles of these different receptors and their signaling pathways. nih.govresearchgate.net For example, the antidepressant-like effects of diprenorphine have been attributed to its partial agonist activity at the delta-opioid receptor. nih.gov
Compound Names
| Compound Name |
| Buprenorphine |
| Carfentanil |
| DPDPE |
| DAMGO |
| Dynorphin A |
| Etorphine |
| Methadone |
| Morphine |
| Nalorphine |
| Naloxone (B1662785) |
| Naltrindole (B39905) |
| SNC80 |
| U50,488H |
| U69,593 |
Opioid Receptor Binding Affinity of Diprenorphine
The following table summarizes the reported binding affinities (Ki) of diprenorphine for the mu (μ), kappa (κ), and delta (δ) opioid receptors from various studies.
| Receptor | Ki (nM) | Source |
| Mu (μ) | 0.20 | nih.gov |
| Mu (μ) | 0.072 | tocris.com |
| Kappa (κ) | 0.47 | nih.gov |
| Kappa (κ) | 0.017 | tocris.com |
| Delta (δ) | 0.18 | nih.gov |
| Delta (δ) | 0.23 | tocris.com |
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Diprenorphine hydrochloride binds with high affinity and near equal potency to all three major opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). wikipedia.orgdrugbank.com As GPCRs, the activation of these receptors by a ligand triggers a conformational change that facilitates interaction with intracellular heterotrimeric G proteins (Gα, Gβ, and Gγ subunits). nih.govpatsnap.com Opioid receptors primarily couple to the Gi/o family of G proteins. pnas.orgumich.edu
The binding of diprenorphine, characterized as a weak partial agonist, initiates this signaling cascade, albeit with lower efficacy compared to full agonists. wikipedia.org The activation of the G protein is a critical first step, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then proceed to modulate the activity of various downstream effectors. umich.edu The level of G protein activation can be quantified using assays such as the [³⁵S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to the Gα subunit upon receptor activation. nih.govnih.gov Studies have shown that while diprenorphine itself has low efficacy in stimulating [³⁵S]GTPγS binding, it acts as a potent antagonist, blocking the action of full agonists. nih.gov The affinity of diprenorphine for these receptors is high, as demonstrated by its low inhibitor constant (Ki) values in radioligand binding studies. nih.gov
Table 1: In Vitro Binding Affinities (Ki) of Diprenorphine for Opioid Receptors
| Receptor Subtype | Reported Ki Value (nM) | Reference |
|---|---|---|
| Mu (MOR) | ~0.07–0.2 | nih.gov |
| Kappa (KOR) | ~0.02–0.2 | nih.gov |
| Delta (DOR) | ~0.18–0.25 | nih.gov |
Beta-Arrestin Recruitment and Receptor Desensitization Studies
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit cytosolic proteins called β-arrestins. drugbank.comnih.gov The association of β-arrestin with the receptor sterically hinders its interaction with G proteins, effectively uncoupling it and terminating G protein-mediated signaling, a process known as desensitization. drugbank.comnih.gov This mechanism prevents overstimulation of the cell in the presence of a persistent agonist. ajnr.org
Research indicates that there is a higher efficacy requirement for β-arrestin recruitment compared to G protein activation. nih.gov Studies on diprenorphine (DPN) have shown that it has low efficacy in causing the recruitment of β-arrestin-2. nih.gov This characteristic is a key aspect of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). guidetopharmacology.org The inability of certain ligands to robustly recruit β-arrestin can have significant implications for the long-term regulation of the receptor, including its desensitization and internalization dynamics. researchgate.net
Agonist-Induced Receptor Internalization and Recycling Dynamics
Prolonged or robust agonist stimulation of opioid receptors often leads to their internalization from the cell surface into endosomes via clathrin-coated pits, a process that is also mediated by β-arrestins. drugbank.comnih.gov This agonist-induced internalization serves to further attenuate the cellular response and can determine the long-term fate of the receptor, which can be either recycled back to the plasma membrane or targeted for degradation. nih.gov
The lipophilic, membrane-permeable nature of radiolabeled diprenorphine, specifically [³H]diprenorphine, makes it a valuable tool in studying these dynamics. nih.govjneurosci.org It can be used to label the total receptor population (both surface and intracellular), while hydrophilic ligands are used to label only the surface receptors, allowing for the quantification of receptor internalization. nih.govjneurosci.orgbiorxiv.org Opioid receptors are generally classified as class A GPCRs, which dissociate from β-arrestin at or near the plasma membrane and undergo rapid recycling back to the surface. drugbank.com However, the specific dynamics can be agonist-dependent. nih.gov For instance, high-efficacy agonists typically induce robust receptor internalization, a process that can be blocked or attenuated by antagonists or weak partial agonists like diprenorphine. jneurosci.org Studies have shown that while potent agonists induce significant internalization of opioid receptors, this process is blocked in the presence of diprenorphine, highlighting its antagonistic properties in this cellular event. jneurosci.orgresearchgate.net
Intracellular Signaling Cascades Influenced by this compound Action
The activation of opioid receptors by this compound modulates several key intracellular signaling cascades that are crucial for neuronal function.
Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Modulation
One of the primary downstream effectors of Gi/o-coupled opioid receptors is adenylyl cyclase (AC). nih.govumich.edu The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). pnas.orgpatsnap.comumich.edu This reduction in cAMP levels affects the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins. annualreviews.org
While acting as a weak partial agonist, diprenorphine's primary role in many contexts is as an antagonist. It can prevent or reverse the inhibition of adenylyl cyclase caused by full agonists. patsnap.com Chronic exposure to an opioid agonist can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system. umich.edu Upon abrupt withdrawal of the agonist or administration of an antagonist like diprenorphine, the sensitized adenylyl cyclase is no longer inhibited, resulting in a dramatic overproduction of cAMP, a phenomenon known as "cAMP overshoot". nih.govumich.edu
Table 2: Diprenorphine's Influence on the Adenylyl Cyclase/cAMP Pathway
| Action | Mechanism | Outcome | Reference |
|---|---|---|---|
| Inhibition of AC | Activation of Gi/o protein, which directly inhibits adenylyl cyclase. | Decreased intracellular cAMP levels. | patsnap.comumich.edu |
| Antagonism | Blocks full agonists from binding to the receptor and inhibiting AC. | Prevents or reverses agonist-induced cAMP decrease. | patsnap.com |
| Precipitation of cAMP Overshoot | Antagonizes the inhibitory effect on a chronically sensitized AC system. | Rapid and significant increase in cAMP production. | nih.govumich.edu |
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
Opioid receptor activation also modulates the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinases (ERK1/2). mdpi.com The activation of the ERK pathway can occur through both G protein-dependent and β-arrestin-dependent mechanisms. drugbank.comnih.gov This pathway is implicated in a wide range of cellular processes, including gene expression, cell growth, and synaptic plasticity. mdpi.com
The activation of ERK by opioids is essential for certain cellular adaptations, including the desensitization and internalization of the μ-opioid receptor. mdpi.com Studies using various opioid agonists have demonstrated that the MAPK/ERK pathway is activated following receptor stimulation. nih.govrutgers.edu Given diprenorphine's profile as a weak partial agonist with low efficacy for β-arrestin recruitment, its ability to independently stimulate the MAPK pathway is likely limited. nih.gov However, as an antagonist, it can block the MAPK activation induced by other opioid agonists. jneurosci.org For example, blockade of MAP kinase activity has been shown to restore the ability of high-efficacy agonists to induce receptor internalization in cells where this process was previously blocked. jneurosci.org
Ion Channel Regulation and Neurotransmitter Release Modulation
A fundamental mechanism of opioid action is the modulation of ion channel activity, which directly impacts neuronal excitability and neurotransmitter release. drugbank.comannualreviews.org The Gβγ subunits, dissociated from Gαi/o upon receptor activation, play a key role here. annualreviews.org They directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. jneurosci.org This activation increases potassium ion conductance, leading to an efflux of K+ ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential. drugbank.compatsnap.com
Simultaneously, G protein activation inhibits voltage-gated calcium channels (VGCCs). patsnap.comannualreviews.org This reduction in calcium ion influx at the presynaptic terminal is a critical step in reducing the release of various neurotransmitters, including substance P and glutamate, which are involved in pain signaling. patsnap.com Diprenorphine, by binding to presynaptic opioid receptors, can modulate these processes. As an antagonist, it effectively reverses the ion channel modulation and subsequent inhibition of neurotransmitter release caused by potent opioid agonists like etorphine and carfentanil. wikipedia.orgpatsnap.com
Compound Reference Table
Preclinical Pharmacological Characterization of Diprenorphine Hydrochloride in in Vitro and in Vivo Models
Antinociceptive Reversal Studies in Animal Models
Diprenorphine (B84857) has demonstrated efficacy in reversing the antinociceptive effects of various opioids in animal models. Studies have shown that diprenorphine can counteract the pain-relieving effects induced by potent opioids. For instance, in mouse models, diprenorphine has been shown to reverse the antinociceptive effects of the long-acting mu-opioid receptor (MOR) agonist BU72. acs.org This reversal is a key characteristic of its antagonist properties at opioid receptors.
The antinociceptive effects of a novel MOR/nociceptin (NOP) receptor peptide hybrid, KGNOP1, were shown to be reversed by the MOR antagonist naltrexone (B1662487) in a mouse model of inflammatory pain, highlighting the role of MOR in mediating these effects. nih.gov While not directly a study on diprenorphine's reversal properties, it underscores the experimental models used to assess antinociceptive reversal.
Attenuation of Opioid-Induced Respiratory Depression Mechanisms in Preclinical Subjects
A critical area of preclinical investigation for diprenorphine has been its ability to counteract opioid-induced respiratory depression (OIRD), a primary cause of fatality in opioid overdose. Research in awake, freely moving mice has shown that diprenorphine is effective in reversing respiratory depression caused by potent opioids like fentanyl and morphine. nih.gov
Notably, while the widely used opioid antagonist naloxone (B1662785) was more effective at reversing morphine-induced respiratory depression than that caused by fentanyl, diprenorphine was found to be equipotent in reversing the respiratory depression induced by both fentanyl and morphine. nih.gov This suggests that more lipophilic antagonists like diprenorphine may be particularly effective in treating fentanyl overdose. nih.gov The mechanism of OIRD involves the µ-opioid receptor (MOR), and its origin is in the medullary preBötzinger Complex (preBötC). elifesciences.org Opioid-induced respiratory depression is characterized by a significant decrease in the frequency and regularity of the inspiratory rhythm. elifesciences.org
Modulation of Opioid Dependence and Withdrawal Syndrome in Animal Models
Preclinical studies have explored the potential of diprenorphine in the context of opioid dependence and withdrawal. The neurobiology of opioid withdrawal syndrome involves complex pathways leading to central excitation. researchgate.net The locus coeruleus, a brain region with a high density of mu-opioid receptors, is a major site involved in the onset of opioid withdrawal. researchgate.net
While specific studies detailing diprenorphine's direct modulation of withdrawal symptoms in animal models were not prevalent in the provided search results, its antagonist properties at opioid receptors are central to its potential role in this area. By blocking opioid receptors, antagonists can precipitate withdrawal in dependent subjects, a characteristic often used in preclinical models to study the neurobiology of dependence. The search results do indicate that buprenorphine, a partial opioid agonist, can lead to withdrawal symptoms upon discontinuation, although they may be milder than those of full agonists. mdpi.com
Neurobiological Substrates of Diprenorphine Hydrochloride Action
Central Nervous System (CNS) Distribution and Target Engagement in Animal Brains
The distribution and binding of diprenorphine in the central nervous system have been extensively studied using techniques like autoradiography and positron emission tomography (PET). nih.govnih.gov [11C]diprenorphine has been utilized as a PET imaging ligand to label opioid receptors in both preclinical and human studies. acs.org
Autoradiographic studies in rat brains using [3H]diprenorphine have revealed a unique and highly discrete distribution of binding sites. nih.gov High densities of these sites were found in the globus pallidus, substantia nigra, interpeduncular nucleus, parabrachial nuclei, and locus coeruleus. nih.gov PET imaging studies in mice with [11C]diprenorphine have shown high accumulation of radioactivity in the thalamus and caudate putamen. nih.gov The µ-opioid receptors are predominantly localized in the hypothalamus and thalamus, while δ-opioid receptors are mainly found in the striatum, limbic system, and cerebral cortex. nih.gov
Studies have also demonstrated that [11C]diprenorphine binding in the brain can be displaced by other opioid ligands, confirming its interaction with opioid receptors. acs.orgresearchgate.net For example, pretreatment with naloxone, a competitive opioid receptor antagonist, significantly decreased the binding of [11C]diprenorphine in various brain regions. nih.gov
Peripheral Nervous System (PNS) Interactions and Effects
Diprenorphine is categorized as a peripheral nervous system agent. drugbank.comdrugbank.com While the central effects of opioids are well-documented, their actions in the periphery are also significant. Opioid receptors are present in the peripheral nervous system, and their activation can influence various physiological functions.
Preclinical studies have shown that peripherally acting opioid antagonists can reverse opioid-induced side effects such as constipation without affecting central analgesia. mdpi.com For instance, naloxegol, a peripherally acting µ-opioid receptor antagonist, was found to be less potent than naloxone in antagonizing morphine's effects on the gastrointestinal tract in rats. nih.gov Although specific studies on diprenorphine's peripheral interactions were limited in the search results, its classification as a PNS agent suggests its potential to interact with and exert effects on peripheral opioid receptors. drugbank.comdrugbank.com
Comparative Pharmacodynamic Profiles with Other Opioid Antagonists (e.g., Naloxone, Naltrexone) in Preclinical Research
Diprenorphine exhibits a distinct pharmacodynamic profile compared to other opioid antagonists like naloxone and naltrexone. A key difference lies in its receptor binding characteristics and potency. Diprenorphine is a non-selective, high-affinity weak partial agonist at the µ- (MOR), κ- (KOR), and δ-opioid receptors (DOR) with roughly equal affinity for each. wikipedia.org In contrast, naltrexone has the highest affinity for the MOR. nih.gov
This broader receptor profile may contribute to its differing effects. For instance, in squirrel monkeys, diprenorphine was found to be 22 times more potent than naltrexone in decreasing 2-hour food intake. nih.gov In the context of reversing respiratory depression, diprenorphine was equipotent against both fentanyl and morphine, whereas naloxone was less effective against fentanyl. nih.gov
Functionally, diprenorphine acts as a partial agonist at the KOR and DOR, and an antagonist at the MOR. acs.orgnih.gov This is in contrast to naloxone and naltrexone, which are generally considered pure antagonists. mdpi.comscispace.com The partial agonism of diprenorphine at the KOR can lead to sedative effects. wikipedia.org
The table below provides a comparative overview of the pharmacodynamic properties of diprenorphine, naloxone, and naltrexone based on preclinical findings.
| Feature | Diprenorphine | Naloxone | Naltrexone |
| Receptor Selectivity | Non-selective (µ, δ, κ) wikipedia.org | Primarily µ-opioid receptor antagonist nih.gov | Highest affinity for µ-opioid receptor nih.gov |
| Receptor Action | Weak partial agonist (κ, δ), Antagonist (µ) acs.orgnih.gov | Antagonist nih.govscispace.com | Full antagonist mdpi.com |
| Potency (vs. Naltrexone in reducing food intake) | 22 times more potent nih.gov | Not specified | - |
| Reversal of Fentanyl-induced Respiratory Depression | Equipotent to morphine reversal nih.gov | Less effective than for morphine nih.gov | Not specified |
Advanced Analytical Methodologies for Diprenorphine Hydrochloride Quantification and Characterization in Research
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the separation of diprenorphine (B84857) hydrochloride from complex matrices. The choice of technique is often dictated by the sample type and the specific analytical goal, such as quantification or identification.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of diprenorphine and related compounds due to its versatility and precision. Method development often focuses on achieving optimal separation from impurities and other analytes.
A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For instance, a simple isocratic RP-HPLC method was developed for the simultaneous determination of buprenorphine hydrochloride, a structurally similar opioid, along with related substances. nih.gov This method utilized a C-18 column with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile (B52724), demonstrating the capacity of RP-HPLC to resolve complex mixtures. nih.gov
Method optimization is critical for achieving desired analytical performance characteristics such as linearity, precision, accuracy, and robustness. nih.govnih.gov For radiolabeled analogs like [¹⁸F]FE-DPN, a derivative of diprenorphine, both gradient and isocratic HPLC methods have been developed for quality control. nih.gov A gradient method might use a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer with a changing composition to ensure separation, while an isocratic method uses a fixed mobile phase composition for consistent elution. nih.gov The validation of these methods according to established guidelines ensures their suitability for routine quality control analyses. nih.gov
Interactive Table: Example HPLC Method Parameters for Opioid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Perfectsil Target ODS3 (C-18), 150 mm x 4.6mm, 5 µm | Nucleodur C18 Pyramid, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / 10 mmol L⁻¹ potassium phosphate buffer (pH 6.0) (83:17, v/v) | Acetonitrile / 0.1 M ammonium formate (pH 6.67) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 284.5 nm |
| Mode | Isocratic | Isocratic or Gradient |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pubmedia.id It is particularly effective for volatile and thermally stable compounds. mdpi.com For non-volatile compounds like many opioids, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govresearchgate.net This process involves chemically modifying the analyte, for example, through silylation, to make it suitable for GC analysis. nih.govmdpi.com
In research, GC-MS is used for the quantification of opioids in various biological samples. nih.gov The method typically involves an extraction step, followed by derivatization and then analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. jfda-online.com For example, a GC-MS method for determining pentazocine (B1679294) in urine involved derivatization with N, O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane. jfda-online.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. pubmedia.id Although highly effective, the derivatization step can be a bottleneck in high-throughput studies. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred technique for the analysis of opioids, including diprenorphine, especially for trace-level detection in complex biological matrices like blood and urine. wikipedia.orgesmed.orgnih.gov This method offers high selectivity and sensitivity, often eliminating the need for the derivatization steps required in GC-MS. esmed.org
LC-MS/MS combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. wikipedia.org The first mass spectrometer (MS1) selects the parent ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a highly specific fingerprint for the compound. nih.gov This process, known as multiple reaction monitoring (MRM), allows for the sensitive and accurate quantification of drugs even at very low concentrations. esmed.org
Methods have been developed for the direct analysis of opiates in urine by simply centrifuging the sample and injecting it into the LC-MS/MS system, significantly reducing sample preparation time. nih.gov The sensitivity of LC-MS/MS allows for limits of detection (LOD) in the sub-µg/L range, making it ideal for pharmacokinetic studies and monitoring in various biological fluids. nih.govnih.gov
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of diprenorphine hydrochloride. These methods provide detailed information about the molecular arrangement and are often used in conjunction with chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. leibniz-fmp.defrontiersin.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the constitution, conformation, and configuration of complex molecules like diprenorphine. core.ac.ukmdpi.com
¹H NMR and ¹³C NMR are fundamental techniques used to characterize the carbon-hydrogen framework of a molecule. nih.govscispace.com The chemical shifts and coupling constants in ¹H NMR spectra provide insights into the electronic environment and connectivity of protons, while ¹³C NMR reveals the different types of carbon atoms present. acs.org For complex stereochemical analysis, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial. mdpi.com These experiments help to establish correlations between different nuclei, allowing for the unambiguous assignment of the molecule's structure and stereochemistry. frontiersin.orgcore.ac.uk The integration of NMR with other techniques is vital for a comprehensive structural analysis. frontiersin.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass Spectrometry (MS) is a key analytical technique for confirming the molecular weight and identity of this compound. americanpharmaceuticalreview.com When coupled with a separation technique like LC or GC, it provides both retention time and mass-to-charge ratio (m/z) data, which together offer a high degree of certainty in compound identification. wikipedia.orguniroma1.it
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. americanpharmaceuticalreview.comuniroma1.it The ionization process in the mass spectrometer, often electrospray ionization (ESI) for LC-MS, generates a protonated molecular ion [M+H]⁺. americanpharmaceuticalreview.comdrugbank.com
Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation patterns of the molecule. americanpharmaceuticalreview.com By inducing fragmentation of the parent ion, a unique spectrum of product ions is generated. libretexts.orgscienceready.com.aunih.gov Analyzing these fragmentation patterns helps to piece together the structure of the original molecule and can be used to differentiate between isomers. colab.wscore.ac.uk The fragmentation pathways are elucidated by examining the mass differences between the precursor ion and the product ions, which correspond to the loss of specific neutral fragments. nih.gov
Interactive Table: Predicted Mass Spectrometry Data for Diprenorphine
| Adduct Type | Collision Cross Section (CCS) Value (Ų) | Source |
|---|---|---|
| [M-H]⁻ | 207.679 | Predicted |
| [M+H]⁺ | 209.574 | Predicted |
| Reference | drugbank.com | |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of this compound in solution. This method relies on the principle that the molecule absorbs light in the UV-Vis spectrum in proportion to its concentration, as described by the Beer-Lambert law.
For quantitative analysis, the concentration of diprenorphine in saturated solutions, following methods like the saturation shake-flask method, can be measured using a UV/VIS spectrophotometer. iapchem.org The process involves creating a calibration curve from a series of dilutions to determine the specific absorbance of the sample at a given pH and wavelength. iapchem.orgresearchgate.net The equilibrium solubility at various pH values is then determined by measuring the absorbance of the saturated supernatant after an equilibration period, which may involve stirring for several hours followed by a sedimentation phase. iapchem.org
Research has established specific protocols for this analysis. For instance, after achieving thermodynamic equilibrium (e.g., 6 hours of stirring and 18 hours of sedimentation), aliquots are taken from the supernatant, diluted if necessary, and their concentration is measured via UV spectroscopy. iapchem.org Typically, multiple parallel measurements are conducted to ensure accuracy, with results calculated from numerous data points. iapchem.orgresearchgate.net
Table 1: UV-Vis Spectroscopic Data for this compound Quantification
| Parameter | Details | Source |
|---|---|---|
| Instrumentation | Jasco V-550 UV/VIS spectrophotometer | iapchem.orgresearchgate.net |
| Methodology | Concentration measurement of supernatant in saturation shake-flask experiments. | iapchem.orgresearchgate.net |
| Basis of Quantification | Lambert-Beer law, using a linear regression equation from 12-18 points of parallel dilution series. | iapchem.orgresearchgate.net |
Physicochemical Characterization Methods Relevant to Biological Systems
Understanding the physicochemical properties of this compound is crucial for interpreting its behavior in biological systems. Key parameters include its ionization constant (pKa), pH-dependent solubility, and lipophilicity.
The ionization state of a molecule, dictated by its pKa value(s), directly influences its solubility, permeability, and receptor interactions at physiological pH. For diprenorphine, a dibasic compound, these values have been precisely determined using potentiometric titration.
In a typical pKa determination, an aqueous solution of this compound is prepared at a constant ionic strength (e.g., 0.15 M KCl) and temperature (e.g., 25.0 °C). iapchem.orgresearchgate.net The solution is first acidified and then titrated with a strong base, such as potassium hydroxide (B78521) (KOH), while the pH is continuously monitored with a calibrated electrode. iapchem.orgresearchgate.net The resulting titration data is analyzed by specialized software to calculate the pKa values. researchgate.net
The pH-dependent solubility of this compound has been investigated using the saturation shake-flask method across a wide pH range. iapchem.orgsrce.hr Studies show that its solubility profile does not strictly follow the Henderson-Hasselbalch equation. researchgate.netsrce.hr At a pH above 9, diprenorphine solutions deviate from predictions, which is consistent with the formation of a water-soluble, mixed-charge anionic dimer. iapchem.orgresearchgate.netsrce.hr Below pH 5, the solubility profile is consistent with the precipitation of the chloride salt. iapchem.org A novel data analysis method, which does not depend on explicit solubility equations, has been used to determine a salt solubility product (pKsp) of 2.06 for the hydrochloride salt. iapchem.org
Table 2: Physicochemical Properties of Diprenorphine
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| pKa1 | 9.17 ± 0.03 | Potentiometry, 25°C, I=0.15 M KCl | iapchem.org |
| pKa2 | 10.42 ± 0.03 | Potentiometry, 25°C, I=0.15 M KCl | iapchem.org |
| Predicted pKa (Strongest Basic) | 9.63 | Chemaxon Prediction | drugbank.com |
| Predicted pKa (Strongest Acidic) | 10.42 | Chemaxon Prediction | drugbank.com |
| Salt Solubility Product (pKsp) | 2.06 ± 0.07 | Assumed chloride precipitate | iapchem.org |
Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier. nih.gov It is commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH. acdlabs.comenamine.net LogD is particularly relevant in preclinical contexts as it accounts for the different ionic species present at physiological pH. acdlabs.com
For ionizable molecules like diprenorphine, LogD is pH-dependent. While specific experimental LogD values for diprenorphine are not detailed in the provided search results, computational methods are often used in early drug discovery to predict these values. drugbank.comsciforschenonline.org These predictions help in assessing the likely behavior of the compound in biological environments. acdlabs.com
Table 3: Predicted Lipophilicity of Diprenorphine
| Parameter | Predicted Value | Source |
|---|---|---|
| LogP | 3.52 | ALOGPS |
| LogP | 2.28 | Chemaxon |
| LogS | -3.6 | ALOGPS |
| Water Solubility | 0.104 mg/mL | ALOGPS |
Bioanalytical Assays for Receptor Occupancy and Ligand Binding in Tissues
Ligand binding assays (LBAs) are indispensable tools for characterizing the interaction of diprenorphine with its biological targets, primarily the opioid receptors (μ, δ, and κ). criver.combioanalysis-zone.com These assays quantify the binding affinity and receptor density, providing insights into the compound's pharmacological profile. Diprenorphine is a non-selective opioid receptor antagonist with high affinity for all three receptor subtypes. nih.govwikipedia.org
Radioligand binding assays, often using tritiated diprenorphine ([³H]diprenorphine), are a common technique. nih.govresearchgate.net In these assays, tissue homogenates (e.g., from rat brain or transfected cell lines) are incubated with varying concentrations of the radioligand. nih.govnih.govresearchgate.net
Saturation Binding Assays: These are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). researchgate.net The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating binding affinity. Bmax reflects the total concentration of receptors in the tissue. researchgate.net For example, in membranes from HEK293 cells stably expressing a zebrafish kappa-like opioid receptor (ZFOR3), [³H]diprenorphine binding assays yielded a Kd of 1.05 nM and a Bmax of 2866.5 fmol/mg protein. researchgate.net In rat brain membranes, [³H]diprenorphine showed a Kd of 0.23 nM and a Bmax of 530 fmol/mg protein. nih.gov
Competition Binding Assays: These assays determine the affinity of a non-radiolabeled compound (like diprenorphine) by measuring its ability to displace a specific radioligand from the receptors. The result is expressed as the inhibition constant (Ki), which is a measure of the compound's binding affinity for the receptor. nih.gov Studies using rat brain membranes have shown that diprenorphine has Ki values of 0.20 nM, 0.18 nM, and 0.47 nM for the µ, δ, and κ opioid receptors, respectively, highlighting its high and relatively equal affinity for all three subtypes. nih.gov
In vivo binding studies have also been conducted, where [³H]diprenorphine is administered to animals, and the specifically bound tracer is measured after brain homogenization. nih.gov Such studies found that the in vivo binding sites were saturable at 25-30 pmol/g of brain tissue. nih.gov
Table 4: Receptor Binding Data for Diprenorphine
| Parameter | Value | Receptor Subtype | Tissue/System | Source |
|---|---|---|---|---|
| Ki | 0.20 nM | µ (mu) | Rat brain membranes | nih.gov |
| Ki | 0.18 nM | δ (delta) | Rat brain membranes | nih.gov |
| Ki | 0.47 nM | κ (kappa) | Rat brain membranes | nih.gov |
| Kd | 0.23 nM | Not specified (overall) | Rat brain membranes | nih.gov |
| Bmax | 530 fmol/mg protein | Not specified (overall) | Rat brain membranes | nih.gov |
| Kd | 1.05 ± 0.26 nM | Kappa-like (ZFOR3) | HEK293 cell membranes | researchgate.net |
| Bmax | 2866.5 ± 327.5 fmol/mg protein | Kappa-like (ZFOR3) | HEK293 cell membranes | researchgate.net |
| In Vivo Bmax | 25-30 pmol/g brain | Not specified (overall) | Rat brain (in vivo) | nih.gov |
Table 5: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Diprenorphine |
| Etorphine |
| Carfentanil |
| Potassium chloride |
| Potassium hydroxide |
| Naloxone (B1662785) |
Theoretical and Computational Chemistry Approaches to Diprenorphine Hydrochloride Pharmacology
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For diprenorphine (B84857), docking studies are crucial for understanding its interaction with the binding pockets of mu (µ), delta (δ), and kappa (κ) opioid receptors.
Research involving molecular modeling of diprenorphine at the µ-opioid receptor (MOPr) has identified key amino acid residues that are essential for its binding. nih.govbris.ac.uk These interactions are fundamental to its antagonist activity. The protonated nitrogen atom of diprenorphine's morphinan (B1239233) scaffold forms a critical ionic interaction with the highly conserved Aspartate residue (D1473.32) in transmembrane helix 3 (TM3) of the receptor. nih.govbris.ac.uk This interaction is a hallmark of opioid ligand binding. nih.gov
In addition to this primary anchor point, diprenorphine engages with a variety of other residues within the binding pocket through hydrophobic and polar contacts. Molecular simulations have shown that, due to its specific structure, diprenorphine is positioned to interact with residues such as K2335.39, V2365.42, V3006.55, and W3187.35. nih.govbris.ac.uk Furthermore, interactions with H2976.52 have been noted as essential for opioid ligand binding. nih.govbris.ac.uk Docking studies on novel 6-O-substituted-6-O-desmethyl-diprenorphine analogues have also been performed to investigate the influence of different side chains on opioid receptor affinity and subtype selectivity. researchgate.net
The table below summarizes the key interacting residues for diprenorphine at the µ-opioid receptor as identified through molecular modeling studies.
| Interacting Residue | Location | Interaction Type | Reference |
| D1473.32 | TM3 | Ionic Interaction | nih.govbris.ac.uk |
| K2335.39 | TM5 | Hydrophobic/Polar | nih.govbris.ac.uk |
| V2365.42 | TM5 | Hydrophobic | nih.govbris.ac.uk |
| H2976.52 | TM6 | Polar/Aromatic | nih.govbris.ac.uk |
| V3006.55 | TM6 | Hydrophobic | nih.govbris.ac.uk |
| W3187.35 | TM7 | Hydrophobic/Aromatic | nih.govbris.ac.uk |
This table is generated based on data from molecular dynamics simulations which are typically initiated from docked poses.
Molecular Dynamics Simulations for Conformational Analysis of Diprenorphine Hydrochloride Binding
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes that occur upon binding over time. MD studies have been instrumental in revealing how diprenorphine stabilizes an inactive conformation of the opioid receptor, which is characteristic of an antagonist.
Simulations of diprenorphine bound to the µ-opioid receptor show that it adopts a distinct binding pose compared to agonist molecules like norbuprenorphine. nih.govbris.ac.uk This unique orientation influences the conformation of key molecular "switches" within the receptor. One such critical residue is W2936.48. In the presence of an agonist, this tryptophan residue typically adopts a "horizontal" conformation that is associated with receptor activation. However, when diprenorphine is bound, the side chain of W2936.48 is stabilized in a "vertical" conformation, pointing into the ligand-binding pocket. nih.govbris.ac.uk This orientation is characteristic of an inactive receptor state and obstructs the conformational changes necessary for G-protein signaling. nih.govbris.ac.uk
Principal component analysis (PCA), a technique used to analyze the complex movements from MD simulations, has confirmed that the diprenorphine-bound receptor explores a different set of conformations compared to an agonist-bound receptor. nih.govbris.ac.uk The conformational cluster of the diprenorphine-bound receptor suggests it favors a more inactive state. nih.govbris.ac.uk These simulations highlight that the antagonistic properties of diprenorphine are not merely due to its binding but are intricately linked to the specific conformational state it induces and stabilizes in the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Receptor Antagonism
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For opioid receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models based on the steric and electrostatic properties of the molecules.
Studies on series of opioid receptor antagonists have successfully generated robust and predictive CoMFA models for µ, δ, and κ receptor subtypes. nih.gov These models demonstrate excellent internal predictability and self-consistency, as shown by their statistical parameters. nih.gov For instance, high cross-validated q² values (a measure of predictive ability) and conventional r² values (a measure of data fit) indicate the reliability of these models. nih.gov
| Receptor Subtype | q² (Predictability) | r² (Goodness of Fit) |
| Delta (δ) | 0.69 | 0.91 |
| Mu (µ) | 0.67 | 0.92 |
| Kappa (κ) | 0.60 | 0.96 |
Statistical parameters from a representative CoMFA study on opioid receptor antagonists. nih.gov
A key finding from CoMFA field analysis is that for opioid antagonists, variations in binding affinity are predominantly governed by steric interactions rather than electrostatic interactions across all three receptor subtypes. nih.gov The resulting 3D contour maps from these analyses provide a visual guide for rational drug design, indicating regions where bulky (sterically favored) or less bulky groups would enhance binding affinity and where positive or negative electrostatic potentials are preferred. nih.gov These models are valuable for predicting the binding affinities of novel antagonist structures and for designing ligands with improved subtype selectivity. nih.gov
In Silico Prediction of Pharmacological Profiles and Receptor Selectivity
Computational approaches can model the binding of diprenorphine to the crystal structures of µ, δ, and κ receptors. By comparing the binding energies and interaction patterns across the different receptor subtypes, researchers can understand why the molecule does not show significant preference for one over the others. The subtle differences in the amino acid composition of the binding pockets of the three receptors are not sufficient to create a significant energy barrier to diprenorphine's binding to any of them.
Furthermore, in silico modeling helps to classify the pharmacological character of ligands. Docking studies of diprenorphine and its analogues into both active and inactive state models of the µ-opioid receptor can help differentiate agonists from antagonists. nih.gov Antagonists like diprenorphine are predicted to bind more favorably to the inactive receptor state, thereby preventing its transition to the active conformation required for signal transduction. nih.gov This approach, combined with analysis of specific ligand-receptor interaction patterns, can effectively separate the pharmacological profiles of different opioid ligands. nih.gov
Future Research Directions and Emerging Paradigms for Diprenorphine Hydrochloride Investigations
Rational Design and Synthesis of Novel Analogs with Enhanced Receptor Selectivity or Functional Profiles
The development of new opioid ligands with tailored properties is a cornerstone of modern medicinal chemistry. For diprenorphine (B84857) hydrochloride, future research will focus on the rational design and synthesis of novel analogs that possess enhanced selectivity for specific opioid receptor subtypes (μ, δ, or κ) or exhibit unique functional profiles, such as biased agonism.
A key strategy involves employing structure-based and physicochemical property-driven drug design. nih.gov This approach utilizes computational modeling and an understanding of the opioid receptor's three-dimensional structure to predict how modifications to the diprenorphine scaffold will alter its binding affinity and selectivity. By strategically modifying functional groups on the diprenorphine molecule, chemists can fine-tune its interaction with the receptor's binding pocket. For instance, introducing specific substituents can favor interaction with one receptor subtype over others, thereby increasing selectivity.
Iterative modification protocols are also being employed, drawing from the key structural attributes of existing selective ligands. frontiersin.org This process involves a cycle of designing a new analog, synthesizing it, and then evaluating its pharmacological properties. The results of these evaluations then inform the design of the next generation of compounds. This iterative process allows for the gradual optimization of receptor selectivity and functional activity.
Table 1: Strategies for Rational Analog Design
| Design Strategy | Objective | Example Application |
|---|---|---|
| Structure-Based Design | Enhance receptor selectivity by modifying interactions within the receptor binding pocket. | Introduction of specific heterocyclic substituents to favor binding to the kappa opioid receptor (KOR) over the mu (MOR) or delta (DOR) receptors. nih.gov |
| Physicochemical Property-Driven Design | Improve pharmacokinetic properties, such as reducing central nervous system penetration to create peripherally selective antagonists. | Modification of polarity and molecular weight to limit blood-brain barrier permeability. nih.gov |
| Iterative Synthesis & Evaluation | Systematically refine the molecular structure to optimize potency and selectivity. | Synthesizing a library of analogs with varied N-substituents and assessing their binding affinities for MOR, DOR, and KOR. frontiersin.org |
The ultimate goal of this research is to create novel pharmacological tools and potential therapeutic agents. An analog with high selectivity for the kappa opioid receptor, for example, could be invaluable for studying the role of this receptor in conditions like chronic itch or mood disorders, without the confounding effects of interacting with mu or delta receptors.
Exploration of Non-Canonical Opioid Receptor Signaling Pathways and Cross-Talk Mechanisms
Traditionally, opioid receptor signaling has been understood through the canonical pathway involving G-protein activation and subsequent modulation of cyclic AMP (cAMP) levels. However, emerging research indicates that opioid receptors, including those targeted by diprenorphine, can signal through non-canonical pathways and engage in cross-talk with other receptor systems.
A significant area of future investigation is the role of these alternative signaling cascades. For example, studies have shown that kappa opioid receptor (KOR) activation can lead to the desensitization of the gastrin-releasing peptide receptor (GRPR), a key player in itch transmission, through a non-canonical pathway. researchgate.netnih.govnih.gov This process involves the activation of Phospholipase C (PLC), which in turn leads to the translocation of protein kinase C (PKC)δ to the plasma membrane, where it phosphorylates and inhibits GRPR activity. researchgate.netnih.gov Notably, this mechanism is independent of the canonical Gαi signaling pathway. nih.gov
Furthermore, the cross-talk between opioid receptors and other neurotransmitter systems is a complex and important area of study. The interaction between the KOR and GRPR systems in the spinal cord highlights how opioid signaling can influence other physiological processes. nih.gov Future studies will aim to uncover other instances of such cross-talk and to understand the broader implications for neurobiology.
Development of Diprenorphine Hydrochloride as a Pharmacological Probe for Complex Neurobiological Systems
This compound's high affinity for all three opioid receptor subtypes makes it an excellent pharmacological probe for studying the endogenous opioid system. Its utility is significantly enhanced when labeled with a positron-emitting isotope, such as Carbon-11 ([11C]), for use in Positron Emission Tomography (PET) imaging.
[11C]Diprenorphine PET allows for the non-invasive, dynamic monitoring of opioid receptor density and availability in the living brain. nih.gov This technique has been instrumental in studying the role of the opioid system in a wide range of physiological and pathological processes. Future research will continue to leverage [11C]diprenorphine as a probe to investigate complex neurobiological systems.
One key application is in the study of addiction. The mesolimbic reward pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is rich in opioid receptors and plays a central role in the rewarding effects of drugs of abuse. nih.gov By using [11C]diprenorphine PET, researchers can investigate how chronic drug use alters opioid receptor expression and function in these critical brain regions.
Another emerging area is the investigation of the glutamatergic system's role in opioid use disorder. nih.gov Chronic opioid exposure can lead to long-lasting changes in glutamate signaling, which contributes to altered synaptic plasticity. nih.gov [11C]Diprenorphine can be used in conjunction with other imaging agents that target the glutamate system to explore the interplay between these two neurotransmitter systems in addiction.
The development of higher-resolution PET imaging devices will further enhance the utility of [11C]diprenorphine as a probe. nih.gov Improved spatial resolution will allow for more precise localization of opioid receptor changes in smaller brain nuclei, providing a more detailed understanding of the neurobiological basis of various disorders.
Advancements in Analytical Techniques for Tracing and Characterizing this compound Metabolites in Preclinical Models
A thorough understanding of a drug's metabolism is crucial for interpreting pharmacological data. For this compound, especially in its radiolabeled form used in PET studies, accurately measuring its metabolites is essential for the quantitative analysis of imaging data. Future research will focus on developing and refining analytical techniques for this purpose.
A highly reproducible method for measuring [11C]diprenorphine and its radiometabolites has been developed using in-line solid-phase extraction (SPE) combined with radio-high-pressure liquid chromatography (radio-HPLC). manchester.ac.ukmanchester.ac.ukliverpool.ac.uk This method allows for the efficient separation and quantification of the parent compound and its metabolic products in blood samples. manchester.ac.uk
Table 2: Analytical Method for [11C]Diprenorphine Metabolite Analysis
| Technique | Purpose | Key Findings |
|---|---|---|
| In-line Solid-Phase Extraction (SPE) | To clean up and concentrate the sample from biological matrices like blood. | A C18 stationary phase was found to be optimal for the retention and elution of [11C]diprenorphine and its metabolites. manchester.ac.ukliverpool.ac.uk |
| Radio-High-Pressure Liquid Chromatography (Radio-HPLC) | To separate the parent radiotracer from its various radiometabolites. | Allows for accurate and reproducible measurement of the different radioactive species over time. manchester.ac.uk |
| Mass Spectrometry (e.g., MALDI-MS) | To identify the chemical structure of the metabolites. | The major radiometabolite of [11C]diprenorphine has been identified as [11C]diprenorphine-3-glucuronide. manchester.ac.ukmanchester.ac.uk |
Future advancements in this area will likely involve the development of even more sensitive and selective analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely used for the analysis of other opioids like buprenorphine and methadone, could be adapted for diprenorphine. nih.govresearchgate.net LC-MS/MS offers high selectivity and sensitivity, which would be beneficial for detecting and quantifying low-concentration metabolites. nih.gov
Additionally, comparing in vivo metabolism with in silico predictions and in vitro studies using liver microsomes will continue to be an important validation step. manchester.ac.uk This multi-pronged approach ensures a comprehensive understanding of how this compound is processed in the body, which is critical for the accurate interpretation of preclinical research findings.
Integration of Multi-Omics Data in this compound Research
The advent of "multi-omics" approaches, which involve the large-scale analysis of biological molecules such as DNA (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offers a powerful new paradigm for understanding the complex biological effects of drugs like this compound.
In the context of opioid research, multi-omics analysis is being used to uncover the molecular mechanisms underlying opioid addiction. nih.govmedrxiv.org By integrating data from genome-wide association studies (GWAS), transcriptomics, proteomics, and epigenetics, researchers can identify key genes, pathways, and biological networks that are dysregulated by chronic opioid exposure. medrxiv.orgmedrxiv.org For instance, such studies have implicated specific signaling pathways, like the Akt, BDNF, and ERK pathways, in opioid addiction. medrxiv.org
Future research on this compound will benefit greatly from the integration of multi-omics data. By using diprenorphine as a pharmacological tool to block opioid receptors in preclinical models, researchers can then apply multi-omics techniques to investigate the downstream molecular consequences. This could reveal novel signaling pathways and cellular processes that are modulated by the endogenous opioid system.
Integrative analysis of multi-omics data can also shed light on the interplay between the host and the gut microbiome following opioid administration. nih.gov Opioids are known to cause significant changes in the gut microbiome, which can, in turn, influence host gene expression related to inflammation and intestinal barrier integrity. nih.gov By using diprenorphine to block these effects, researchers can dissect the specific role of opioid receptor activation in mediating these changes.
Newer tools for integrating and analyzing multi-omics data, such as Similarity Network Fusion (SNF) and Multi-Omics Factor Analysis (MOFA), will be instrumental in these efforts. nih.gov These advanced computational methods allow for the identification of common patterns and unique variations across different omics datasets, providing a more holistic understanding of the biological system's response to diprenorphine.
Q & A
Q. How is the solubility of diprenorphine hydrochloride determined experimentally, and what factors influence its solubility profile?
A saturation shake-flask protocol combined with computer-assisted data analysis (e.g., pDISOL-X™) is recommended for determining salt solubility products. Key factors include ionic strength (0.25–4.3 M), buffer composition (e.g., Britton-Robinson vs. Sörensen phosphate), and pH. The method accounts for ion-pair interactions and avoids reliance on explicit solubility equations, improving accuracy in high-ionic-strength systems .
Q. What methodologies are recommended for determining the pKa of this compound, and why is this parameter critical in pharmacokinetic studies?
Potentiometric titration under controlled conditions (0.15 M KCl, 25°C, nitrogen atmosphere) using a GLpKa instrument is the gold standard. Accurate pKa values are essential for predicting ionization states, solubility-pH relationships, and membrane permeability, particularly in physiological or formulation-relevant pH ranges .
Q. What is the mechanism by which this compound acts as an opioid antagonist in veterinary applications, and how are species-specific dosing protocols established?
Diprenorphine competitively antagonizes µ-opioid receptors, reversing etorphine-induced sedation. Dosing is species-specific due to metabolic and receptor affinity variations. For example, buffalo require ~8 mg etorphine paired with 100 mg azaperone, reversed by intravenous diprenorphine. Protocols are empirically optimized using body mass-adjusted trials and post-administration mobility monitoring .
Q. What regulatory considerations must be addressed when using this compound in controlled animal studies?
Researchers must obtain licenses under the U.S. Controlled Substances Act (1970) for import, storage, and use. Documentation must align with FDA veterinary guidelines (approved in 1973) and comply with institutional ethical review boards. Unlicensed possession is a federal offense .
Q. How does ionic strength and buffer composition affect the solubility equilibrium of this compound salts?
High ionic strength (>1 M) reduces solubility due to common-ion effects, particularly in chloride buffers. Phosphate buffers enhance solubility for lidocaine but reduce it for diprenorphine at pH >2. Buffer selection must align with experimental pH ranges to avoid confounding precipitation phenomena .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility-pH profiles of this compound, particularly deviations from Henderson-Hasselbalch predictions at alkaline pH?
Deviations (e.g., at pH >9) are attributed to mixed-charge anionic dimer formation. Techniques like X-ray powder diffraction (XRPD) and polarization light microscopy confirm solid-phase changes. Data refinement using iterative computational models (e.g., pDISOL-X™) accounts for non-ideal equilibria and aggregates .
Q. What advanced analytical techniques are employed to characterize unexpected solid-phase transformations during solubility studies of this compound?
XRPD identifies crystalline vs. amorphous precipitates, while dynamic light scattering detects subvisible aggregates. Microscopy resolves polymorphic transitions, and mass spectrometry quantifies dimer/oligomer formation in saturated solutions .
Q. What computational or experimental approaches are used to predict cross-species pharmacokinetic behavior of this compound when reversing etorphine effects?
Allometric scaling based on body surface area and receptor binding assays (e.g., radioligand displacement) guide species-specific dosing. In vivo trials monitor reversal latency and physiological parameters (e.g., respiratory rate) to validate interspecies extrapolations .
Q. How does the formation of mixed-charge anionic dimers impact the solubility and stability of this compound in aqueous solutions?
Dimerization reduces effective solubility by 10–30% in alkaline conditions, altering dissolution kinetics. Stability studies using UV-spectrophotometry and NMR confirm dimer persistence, requiring buffer optimization (e.g., citrate over phosphate) to minimize aggregation .
Q. What methodological refinements are necessary when applying novel data analysis tools (e.g., pDISOL-X™) to determine salt solubility products of this compound compared to traditional methods?
Traditional methods assume ideal solubility equations, which fail in high-ionic-strength systems. pDISOL-X™ integrates activity coefficients and iterative refinement of equilibrium constants, enabling accurate log K~sp~ determination without explicit solubility assumptions. Validation requires parallel HPLC quantification of free vs. precipitated drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
